N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide
Description
The compound N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide features a pyrazole core substituted at position 1 with a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene derivative) and at position 3 with a methyl group. The acetamide moiety is substituted with two phenyl groups, forming a 2,2-diphenylacetamide scaffold. The sulfone group in the thiolan ring may improve metabolic stability, while the diphenylacetamide moiety is commonly associated with receptor modulation in pharmaceuticals .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16-14-20(25(24-16)19-12-13-29(27,28)15-19)23-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14,19,21H,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJTUACGJGDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the synthesis of the pyrazole ring, and the coupling of these intermediates with diphenylacetamide.
Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor, such as a dithiolane derivative, under oxidative conditions to form the 1,1-dioxo-1lambda6-thiolane ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling with Diphenylacetamide: The final step involves the coupling of the thiolane and pyrazole intermediates with diphenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophilic substitution reactions can be facilitated using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amide derivatives.
Scientific Research Applications
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrazole-Based Analogs
Key analogs include:
Key Observations :
Benzothiazole-Based Diphenylacetamide Derivatives
Benzothiazole-containing analogs highlight the importance of heterocyclic diversity:
Key Observations :
- The target compound replaces the benzothiazole ring with a pyrazole-thiolan system, altering steric and electronic profiles. Benzothiazole derivatives are often prioritized for CNS activity, whereas pyrazole-thiolan hybrids may target peripheral enzymes or receptors .
- Synthesis methods differ: benzothiazole derivatives employ microwave irradiation , while pyrazole-thiolan analogs may use coupling agents like PyBOP (as in ) .
Thiadiazole and Diphenylacetamide Hybrids
Thiadiazole derivatives () demonstrate the versatility of diphenylacetamide in drug design:
Key Observations :
- The target compound’s pyrazole-thiolan system may offer improved solubility over rigid thiadiazole or spiro systems, as sulfone groups enhance polarity .
- Diphenylacetamide’s prevalence in antimycobacterial agents (e.g., loperamide derivatives) suggests the target compound could be optimized for similar therapeutic niches .
Q & A
Basic Research Question: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized in academic laboratories?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole and thiolane derivatives. Key steps include:
- Coupling Reactions : Use of acetic anhydride or carbodiimide-based reagents to link the pyrazole and diphenylacetamide moieties .
- Oxidation : Sulfur oxidation to achieve the 1,1-dioxo-thiolan group using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (40–60°C) .
- Optimization : Yield improvements via continuous flow reactors for exothermic steps, or solvent selection (e.g., dichloroethane for high-temperature reflux) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol .
Basic Research Question: Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., pyrazole C-5 linkage, thiolane stereochemistry). Anomalies in aromatic proton splitting patterns may indicate impurities .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, S=O stretches at 1150–1300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C₂₈H₂₇N₃O₃S .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, especially for the thiolane ring conformation .
Advanced Research Question: How can computational methods (e.g., DFT) predict reactivity or biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole N-1 position often shows high electron density, making it reactive in cross-coupling reactions .
- Simulate binding affinities with proteins (e.g., kinases) using molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS). Compare results with experimental IC₅₀ values .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and polar surface area .
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
- Control Experiments : Test metabolites or degradation products (via HPLC) to rule out off-target effects .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify structure-activity relationships (SAR) .
- Dose-Response Curves : Ensure consistency in EC₅₀/IC₅₀ calculations across studies by standardizing assay conditions (e.g., serum concentration, incubation time) .
Advanced Research Question: What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies :
- Prodrug Design : Modify the acetamide group with ester linkages to enhance metabolic stability .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to improve solubility and reduce aggregation in aqueous media .
Advanced Research Question: How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK inhibition) .
- Chemical Proteomics : Use biotinylated analogs for pull-down assays to isolate binding proteins, followed by LC-MS/MS identification .
- In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET imaging to track biodistribution in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
